N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine -

N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine

Catalog Number: EVT-3953395
CAS Number:
Molecular Formula: C23H41N5
Molecular Weight: 387.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

PF-06747775

  • Compound Description: PF-06747775 (21) is a high-affinity irreversible inhibitor targeting oncogenic epidermal growth factor receptor (EGFR) mutants with selectivity over wild-type EGFR. It is currently being evaluated in Phase I clinical trials of mutant EGFR-driven non-small-cell lung cancer (NSCLC). []
  • Relevance: PF-06747775 contains a 1-methyl-1H-pyrazol-4-yl moiety, a common structural feature with the target compound, “N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine”. Both compounds share this pyrazole ring system, which is likely involved in their respective biological activities. []
  • Compound Description: Acrizanib is a small-molecule vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. It was specifically designed for topical ocular delivery as a therapy for neovascular age-related macular degeneration. []
  • Relevance: Like the target compound, “N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine”, Acrizanib contains a 1-methyl-1H-pyrazol-yl group. This structural similarity suggests that both compounds may interact with similar biological targets. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for its inhibitory potency against selected kinases, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2, which harbor a rare cysteine in the hinge region. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-4-yl substituent with the target compound, "N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine". The presence of this common structural motif may suggest similar binding interactions with certain kinases or other biological targets. []

MK-8033

  • Compound Description: MK-8033 is a specific dual c-Met/Ron kinase inhibitor. It demonstrates preferential binding to the activated kinase conformation, a unique feature among kinase inhibitors. []
  • Relevance: MK-8033 includes a 1-methyl-1H-pyrazol-4-yl substituent, a structural feature it shares with “N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine”. This shared element could be involved in the interaction with kinases or other biological targets. []

APD791

  • Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It exhibits promising antiplatelet and vascular pharmacology and has been investigated for the treatment of arterial thrombosis. [, ]
  • Relevance: Both APD791 and "N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine" share the 1-methyl-1H-pyrazol-yl moiety as a core structural element. This similarity may suggest common features in their binding interactions with biological targets. [, ]

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones

  • Compound Description: This series of compounds was investigated for its potential antipsychotic activity. These compounds displayed an antipsychotic-like profile in behavioral tests without binding to dopamine receptors. []
  • Relevance: These compounds belong to the same chemical class as “N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine” as both contain a pyrazole ring system substituted with an amino group. Despite the structural differences, this shared feature could suggest potential overlapping biological activities. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent and selective glycine transporter 1 (GlyT1) inhibitor, a target for the development of new treatments for schizophrenia. []
  • Relevance: This compound shares a structural similarity with "N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine" through the presence of a substituted piperidine ring linked to a pyrazole ring. Although the specific substitutions differ, this common structural motif could indicate similar binding properties or interactions with biological targets. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

  • Compound Description: AZD4205 is a highly potent and selective Janus Kinase 1 (JAK1) inhibitor, showing promise as a potential treatment for cancers associated with constitutive activation of JAK/STAT pathways. []
  • Relevance: AZD4205 and the target compound “N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine” share a 1-methyl-1H-pyrazol-yl group, suggesting they may exhibit similar binding interactions within a protein kinase binding pocket. []

Properties

Product Name

N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-piperidinyl)ethanamine

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]-2-piperidin-1-ylethanamine

Molecular Formula

C23H41N5

Molecular Weight

387.6 g/mol

InChI

InChI=1S/C23H41N5/c1-25-17-22(16-24-25)19-27(15-14-26-11-5-2-6-12-26)18-21-8-7-13-28(20-21)23-9-3-4-10-23/h16-17,21,23H,2-15,18-20H2,1H3

InChI Key

SRKUVUXTFZJBJM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(CCN2CCCCC2)CC3CCCN(C3)C4CCCC4

Canonical SMILES

CN1C=C(C=N1)CN(CCN2CCCCC2)CC3CCCN(C3)C4CCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.